molecular formula C17H14N2O3 B14238093 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide CAS No. 357315-80-1

2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B14238093
CAS No.: 357315-80-1
M. Wt: 294.30 g/mol
InChI Key: YZSVYHGMBYPHSQ-UHFFFAOYSA-N
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Description

2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyano group, a hydroxyphenyl group, and a methoxyphenyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and 4-methoxybenzaldehyde.

    Condensation Reaction: The starting materials undergo a condensation reaction with malononitrile in the presence of a base, such as piperidine, to form the intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include:

    Refluxing: The reaction mixture is heated under reflux to facilitate the condensation and cyclization reactions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group or reduce other functional groups present in the molecule.

    Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution Reagents: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or reduced derivatives.

    Substitution: Various substituted derivatives with different functional groups.

Scientific Research Applications

2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit the activity of certain enzymes, leading to changes in metabolic pathways.

    Receptor Binding: The compound may bind to specific receptors, triggering a cascade of cellular responses.

    DNA Interaction: It can interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide can be compared with other similar compounds, such as:

    2-cyano-N-(4-hydroxyphenyl)-3-phenylprop-2-enamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    2-cyano-N-(4-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-enamide: The positions of the hydroxy and methoxy groups are swapped, potentially leading to different properties.

    2-cyano-N-(4-hydroxyphenyl)-3-(4-chlorophenyl)prop-2-enamide: Contains a chloro group instead of a methoxy group, which may influence its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-22-16-8-2-12(3-9-16)10-13(11-18)17(21)19-14-4-6-15(20)7-5-14/h2-10,20H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSVYHGMBYPHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20386570
Record name AGN-PC-0JXBGC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357315-80-1
Record name AGN-PC-0JXBGC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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